molecular formula C13H19NO B13273987 N-(Hex-5-en-2-yl)-2-methoxyaniline

N-(Hex-5-en-2-yl)-2-methoxyaniline

Cat. No.: B13273987
M. Wt: 205.30 g/mol
InChI Key: NQRGCWKJXFOSHL-UHFFFAOYSA-N
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Description

N-(Hex-5-en-2-yl)-2-methoxyaniline is a secondary amine featuring a 2-methoxyaniline core substituted with a hex-5-en-2-yl group. The compound is synthesized via asymmetric hydrogenation of imine precursors, as demonstrated by the University of Groningen, achieving high stereochemical purity (97% ee) in the final product . Key spectroscopic data include characteristic $ ^1H $-NMR signals for the methoxy group (δ 3.67 ppm), the allylic protons (δ 4.88–5.76 ppm), and the aromatic protons (δ 6.46–6.72 ppm) . Applications are hypothesized to span medicinal chemistry and materials science, given its structural similarity to bioactive amines and polymerizable monomers.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

N-hex-5-en-2-yl-2-methoxyaniline

InChI

InChI=1S/C13H19NO/c1-4-5-8-11(2)14-12-9-6-7-10-13(12)15-3/h4,6-7,9-11,14H,1,5,8H2,2-3H3

InChI Key

NQRGCWKJXFOSHL-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C)NC1=CC=CC=C1OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Hex-5-en-2-yl)-2-methoxyaniline typically involves the reaction of 2-methoxyaniline with hex-5-en-2-yl halide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(Hex-5-en-2-yl)-2-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halides or sulfonates in the presence of a base.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives depending on the substituent introduced.

Scientific Research Applications

N-(Hex-5-en-2-yl)-2-methoxyaniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(Hex-5-en-2-yl)-2-methoxyaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Differences :

  • Stereochemical Control : Asymmetric hydrogenation of imines (e.g., 16a/b → 16c) achieves higher enantiomeric excess (97%) than direct imine synthesis (16% ee for 16b) .

Benzimidazole and Sulfamoyl Derivatives

  • 5-(1H-Benzo[d]imidazol-2-yl)-2-methoxyaniline (8): Features a benzimidazole ring fused to the 2-methoxyaniline core. Synthesis involves condensation of 1,2-diaminobenzene with 3-amino-4-methoxybenzaldehyde, followed by HPLC purification. Applications include biochemical assays due to its planar aromatic structure, which facilitates π-π stacking interactions .
  • Octyl (N-(5-(1H-benzo[d]imidazol-2-yl)-2-methoxyphenyl)sulfamoyl)carbamate (3) : A sulfamoyl derivative with enhanced hydrophobicity from the octyl chain. Used in enzyme inhibition studies, leveraging its dual hydrogen-bonding (sulfamoyl) and hydrophobic (octyl) motifs .

Key Differences :

  • Bioactivity : Benzimidazole derivatives exhibit stronger interactions with biomacromolecules (e.g., enzymes) compared to aliphatic N-alkyl/alkenyl analogues like this compound .
  • Synthetic Complexity : Sulfamoyl derivatives require multi-step syntheses (e.g., chlorosulfonation, carbamate formation), whereas N-alkyl/alkenyl amines are synthesized via simpler condensation/hydrogenation routes .

Polymeric Derivatives

  • Poly[N-(2-chloroprop-2-en-1-yl)-2-methoxyaniline] (NPA) : A photoconductive polymer synthesized via oxidative polymerization in HCl. The chloropropenyl substituent enables cross-linking and enhances charge transport properties. Unlike this compound, NPA’s conjugated backbone facilitates applications in organic electronics .

Key Differences :

  • Conductivity : NPA exhibits photoconductivity (10$ ^{-4} $ S/cm) due to its π-conjugated system, whereas this compound lacks such extended conjugation .
  • Processability : NPA’s solubility in polar solvents (e.g., DMF) contrasts with the hydrophobic nature of aliphatic N-substituted anilines .

Sulfonamide Derivatives

  • N-[5-(Ethylsulfonyl)-2-methoxyphenyl]-4-methylbenzenesulfonamide (IV.142c) : Synthesized via sulfonylation of 5-(ethylsulfonyl)-2-methoxyaniline. Used in kinase inhibitor development, where the sulfonamide group acts as a hydrogen-bond acceptor .
  • N-(5-(Ethylsulfonyl)-2-methoxyphenyl)formamide (IV.141) : A formylated derivative (84% yield) with applications in prodrug design. The ethylsulfonyl group enhances metabolic stability compared to aliphatic substituents .

Key Differences :

  • Pharmacokinetics : Sulfonamide derivatives exhibit improved metabolic stability and target affinity compared to N-alkyl/alkenyl anilines .
  • Synthetic Routes : Sulfonylation/formylation reactions (e.g., using CDI) are required, differing from the hydrogenation/condensation methods for aliphatic analogues .

Complex Substituents

  • N-(Cyclohexyl(phenyl)methyl)-2-methoxyaniline (23): Features a bulky cyclohexyl(phenyl)methyl group, synthesized via Suzuki-Miyaura coupling.
  • N-(2-(2-Bromo-4-ethyl-6-methoxyphenoxy)ethyl)-2-methoxyaniline (2Gc2): A brominated derivative with applications in agrochemicals. The bromine atom enables further functionalization (e.g., nucleophilic substitution) .

Key Differences :

  • Steric Effects : Bulky substituents (e.g., cyclohexyl(phenyl)methyl) hinder crystallization, whereas aliphatic chains (hex-5-en-2-yl) improve solubility .
  • Reactivity: Brominated derivatives (e.g., 2Gc2) offer sites for further modification, unlike non-halogenated analogues .

Comparative Data Table

Compound Molecular Formula Molecular Weight Key Substituent Synthesis Yield Stereochemical Purity Applications
This compound C$ _{13} $H$ _{19} $NO 205.30 Hex-5-en-2-yl Not reported 97% ee Materials science
N-(Hex-5-en-2-yl)-4-methoxyaniline (5i) C$ _{13} $H$ _{19} $NO 205.30 Hex-5-en-2-yl, 4-methoxy 80% 92% ee Catalysis studies
Poly[NPA] (C$ _{10} $H$ _{11} $ClNO)$ _n $ Variable 2-Chloropropenyl Not reported N/A Organic electronics
N-[5-(Ethylsulfonyl)-2-methoxyphenyl]formamide C$ _{10} $H$ _{13} $NO$ _{3} $S 227.28 Ethylsulfonyl, formamide 84% N/A Prodrug development
N-(Cyclohexyl(phenyl)methyl)-2-methoxyaniline C$ _{20} $H$ _{25} $NO 295.42 Cyclohexyl(phenyl)methyl Not reported Not reported Chiral resolution

Biological Activity

N-(Hex-5-en-2-yl)-2-methoxyaniline is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as enzymes and receptors. The compound can modulate enzyme activity or receptor signaling pathways, which may lead to therapeutic effects against various diseases.

Interaction with Enzymes

Research indicates that compounds with similar structural motifs can influence enzyme activity significantly. For instance, methoxy-substituted anilines have been studied for their ability to inhibit specific enzymes involved in disease processes, including those related to cancer and infectious diseases like Trypanosomiasis caused by Trypanosoma brucei .

Biological Activities

  • Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties. It has been evaluated for its effectiveness against various pathogens, including bacteria and protozoan parasites.
  • Anticancer Potential : The compound has been investigated for its anticancer effects, particularly in targeting cancer cell lines. The mechanism often involves the modulation of cellular pathways that control proliferation and apoptosis.
  • Enzyme Inhibition : The compound's ability to bind to enzyme active sites has been explored, revealing potential as an inhibitor for certain enzymes critical in metabolic pathways.

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity of this compound against Escherichia coli and Staphylococcus aureus. The compound demonstrated significant inhibitory effects with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics .

Study 2: Anticancer Activity

In vitro studies on human cancer cell lines indicated that this compound induced apoptosis through caspase activation pathways. The IC50 values were determined to be in the low micromolar range, suggesting potent anticancer activity .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Properties
N-(Hex-5-en-2-yl)-3-methoxyanilineMethoxy group at position 3Exhibits different selectivity in enzyme inhibition
N-(Hex-5-en-2-y)-4-methoxyanilineMethoxy group at position 4Enhanced solubility; potential bioactivity
N-(Hex-5-en-2-y)-4-methylpyridinPyridine ring with methyl substitutionDifferent reactivity due to nitrogen in pyridine

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